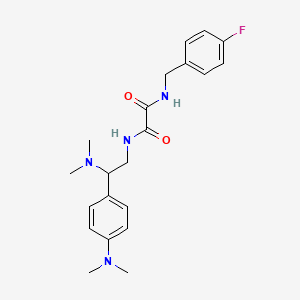
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-fluorobenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C21H27FN4O2 and its molecular weight is 386.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoreactions and Photophysical Characteristics
- Photoreactions of Dialkylaminoethyl Esters: Research on dialkylaminoethyl esters, including compounds with dimethylamino groups, explores photocyclization via remote hydrogen migration, indicating potential for photochemical applications (Hasegawa et al., 1990).
- Fluorescent Molecular Probes: The development of fluorescent molecular probes with dimethylamino groups, highlighting their utility in studying biological events and processes through fluorescence arising from intramolecular charge transfer (Diwu et al., 1997).
Synthetic Methodologies
- Amide Formation by Decarboxylative Condensation: Studies have focused on the formation of amides through decarboxylative condensation involving hydroxylamines and α-ketoacids, showcasing methods that may be relevant to synthesizing complex amides (Ju et al., 2011).
Application in Biological Systems
- Interactions with DNA and Bacterial Cells: A novel cationic polymer has been synthesized, featuring a dimethylamino group, which can condense with DNA and switch antibacterial activity upon light irradiation, demonstrating a potential in gene delivery and antimicrobial applications (Sobolčiak et al., 2013).
Neurological Research
- Localization in Alzheimer's Disease: Studies utilizing compounds with a dimethylamino group to localize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients, showcasing diagnostic applications in neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Propiedades
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O2/c1-25(2)18-11-7-16(8-12-18)19(26(3)4)14-24-21(28)20(27)23-13-15-5-9-17(22)10-6-15/h5-12,19H,13-14H2,1-4H3,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQYLJAEYZIGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

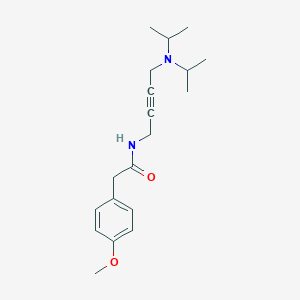
![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-hydroxyphenyl]acetic acid](/img/structure/B2357197.png)
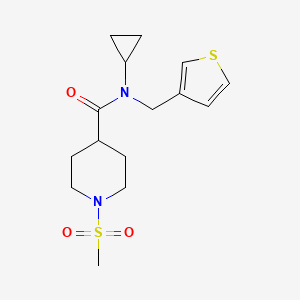
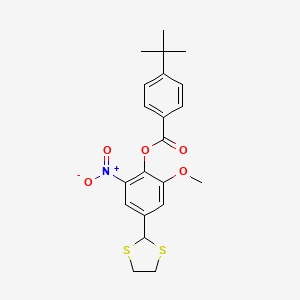
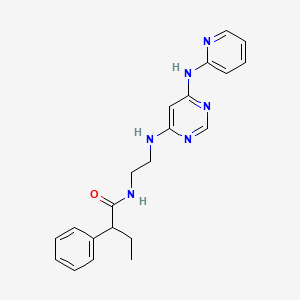
![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2357203.png)
![3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole](/img/structure/B2357206.png)
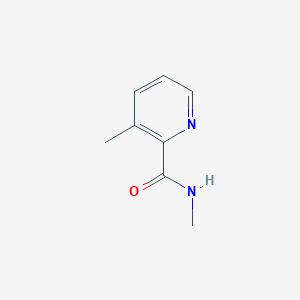

![2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2357211.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2357212.png)
![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)

